
(4-((3,4-Dimethylphenyl)amino)-6,7-dimethoxyquinolin-2-yl)(4-methylpiperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((3,4-Dimethylphenyl)amino)-6,7-dimethoxyquinolin-2-yl)(4-methylpiperidin-1-yl)methanone is a useful research compound. Its molecular formula is C26H31N3O3 and its molecular weight is 433.552. The purity is usually 95%.
BenchChem offers high-quality (4-((3,4-Dimethylphenyl)amino)-6,7-dimethoxyquinolin-2-yl)(4-methylpiperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((3,4-Dimethylphenyl)amino)-6,7-dimethoxyquinolin-2-yl)(4-methylpiperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
Compounds with structural similarities to the query chemical have been synthesized for exploring their therapeutic potentials and chemical properties. For instance, N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivatives, known for their anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory properties, were synthesized through a sequence of Povarov cycloaddition reaction/N-furoylation processes, indicating a versatile approach in deriving structurally complex molecules with significant biological activities (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).
Potential Therapeutic Applications
A variety of aminoisoquinoline-5,8-quinones bearing α-amino acids moieties were synthesized and evaluated for their cytotoxic activity against cancer cell lines, demonstrating that the location and structure of the amino acid fragment significantly influence the cytotoxic effects. Moderate to high cytotoxic activities were observed, highlighting their potential as anticancer agents (Valderrama, Delgado, Sepúlveda, Benites, Theoduloz, Buc Calderon, & Muccioli, 2016).
Antioxidant Properties
The antioxidant properties of compounds structurally related to the query molecule were investigated. Synthesized derivatives demonstrated effective antioxidant power, with some compounds showing higher efficacy than common antioxidants like ascorbic acid. This suggests the potential use of these compounds in developing new antioxidant therapies or supplements (Balaydın, Gülçin, Menzek, Göksu, & Şahin, 2010).
Advanced Material Applications
Research into the photophysical and electroluminescent properties of phosphorescent Ir(III) complexes based on aryl(6-arylpyridin-3-yl)methanone ligands, including compounds with structural elements similar to the query molecule, has implications for the development of efficient red-emitting materials for organic light-emitting diodes (OLEDs). This underscores the relevance of such compounds in advancing material sciences, particularly in the fabrication of display and lighting technologies (Kang, Lee, Lee, Seo, Kim, & Yoon, 2011).
特性
IUPAC Name |
[4-(3,4-dimethylanilino)-6,7-dimethoxyquinolin-2-yl]-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O3/c1-16-8-10-29(11-9-16)26(30)23-14-21(27-19-7-6-17(2)18(3)12-19)20-13-24(31-4)25(32-5)15-22(20)28-23/h6-7,12-16H,8-11H2,1-5H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJKFTOAHHOJFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=NC3=CC(=C(C=C3C(=C2)NC4=CC(=C(C=C4)C)C)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3,4-Dimethylphenyl)amino)-6,7-dimethoxyquinolin-2-yl)(4-methylpiperidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

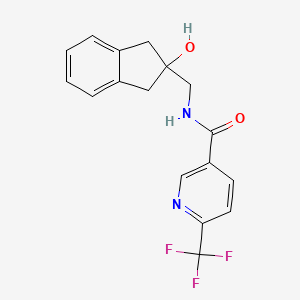
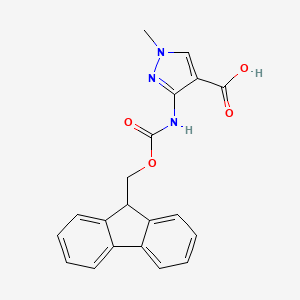
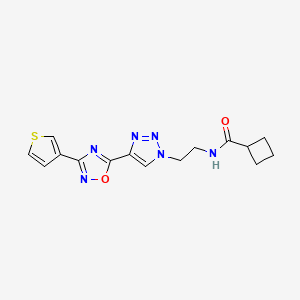
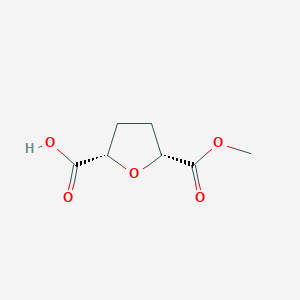
![N-[3-(dimethylamino)propyl]-N-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylthiophene-2-carboxamide](/img/structure/B2730360.png)

![6-Acetyl-2-(3-(isopropylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2730362.png)
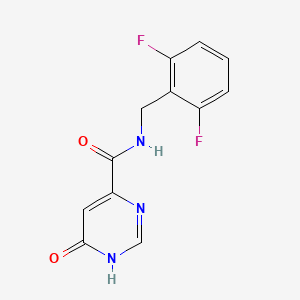
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2730368.png)
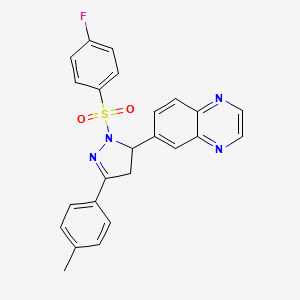
![N-[[(1R,2S)-2-Cyclohexylcyclopropyl]methyl]prop-2-enamide](/img/structure/B2730371.png)
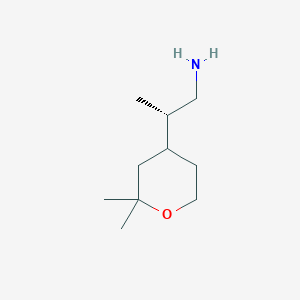
![5-Bromo-2-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B2730374.png)
